Iodo-1,1,2,2-tetrafluoroethane
Description
Contextualization within Halogenated Hydrocarbons and Fluoroiodocarbons
Iodo-1,1,2,2-tetrafluoroethane (C2HF4I) is classified as a halogenated hydrocarbon, specifically a hydrofluoroiodocarbon. echemi.comcymitquimica.com This class of compounds is characterized by a carbon backbone where hydrogen atoms have been partially or fully replaced by halogen atoms—in this case, fluorine and iodine. The presence of both highly electronegative fluorine atoms and a reactive iodine atom imparts a unique combination of properties to the molecule. cymitquimica.com Fluoroiodocarbons (FICs) are molecules containing fluorine, iodine, and carbon, and in some instances, hydrogen. p2infohouse.org The carbon-iodine (C-I) bond is notably weaker than carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds, making it a reactive site for various chemical transformations. p2infohouse.org
Significance in Contemporary Chemical Sciences and Engineering Research
The significance of this compound in modern chemical sciences stems from its utility as a versatile building block and reagent. The presence of the tetrafluoroethyl group (-CF2CF2H) is of great interest in the development of advanced materials, including polymers and coatings, due to the enhanced thermal stability and chemical resistance conferred by the fluorine atoms. In organic synthesis, it serves as a key intermediate for introducing the tetrafluoroethyl moiety into other molecules. cymitquimica.com Furthermore, its ability to generate the tetrafluoroethyl radical upon cleavage of the C-I bond makes it a valuable component in radical reactions and polymer chemistry. cymitquimica.com
Historical Development of Research Domains for this compound
Research into fluoroiodocarbons, including this compound, gained momentum as scientists sought alternatives to chlorofluorocarbons (CFCs) and halons due to their environmental impact. p2infohouse.orgnist.govnist.gov Initially, FICs were investigated for their potential as fire suppressants, demonstrating high effectiveness. p2infohouse.orgnist.gov Over time, the focus of research expanded to explore their applications in materials science and organic synthesis. The development of controlled radical polymerization techniques further highlighted the utility of iodo-compounds like this compound as chain transfer agents in producing well-defined fluorinated polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF4I/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDIGQPGUUCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188877 | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-41-6 | |
| Record name | 1,1,2,2-Tetrafluoro-1-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodo-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1H-tetrafluoroethane | |
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Advanced Synthetic Methodologies for Iodo 1,1,2,2 Tetrafluoroethane and Derivatives
Strategies for Fluorinated Precursor Synthesis and Functionalization
The synthesis of iodo-1,1,2,2-tetrafluoroethane fundamentally relies on the availability and reactivity of suitable fluorinated precursors. Tetrafluoroethylene (B6358150) (TFE) is a primary two-carbon building block for creating moieties like tetrafluoroethyl and tetrafluoroethylene. acs.org However, its instability and tendency for exothermic polymerization necessitate careful handling. acs.org On a laboratory scale, common methods for generating TFE include the reduction of 1,2-dihalotetrafluoroethanes with zinc, vacuum pyrolysis of Polytetrafluoroethylene (PTFE), or the decarboxylation of sodium pentafluoropropionate. acs.org
Once obtained, the functionalization of the tetrafluoroethylene fragment is key to developing a diverse range of derivatives. A notable strategy involves the creation of novel fluorinated silicon reagents. For instance, a silicon reagent bearing a functionalized tetrafluoroethylene fragment has been prepared from ethyl bromodifluoroacetate and (bromodifluoromethyl)trimethylsilane. acs.orgnih.gov This reagent can then be coupled with aldehydes and reactive azomethines. acs.orgnih.gov Another significant precursor is 1,2-dibromo-1,1,2,2-tetrafluoroethane, which can be used in cobaloxime/Zn-redox-couple-promoted fluoroalkylation reactions with various C-C multiple bonds to generate functionalized molecules containing a tetrafluoroethylene fragment. rsc.org
The functionalization can also be achieved through radical reactions. The radical reactivity of compounds with the general formula RCF₂CF₂Br, derived from 1,2-dibromo-1,1,2,2-tetrafluoroethane, has been explored for perfluoroalkylation of electron-deficient carbon-carbon multiple bonds. rsc.org Furthermore, organometallic intermediates provide a powerful route for functionalization. Magnesiation of tetrafluoroethyl-containing bromides using Turbo Grignard reagents yields organomagnesium compounds that, while stable only at low temperatures, can react with various electrophiles to produce novel functionalized products. uochb.cz
The table below summarizes various laboratory-scale methods for the synthesis of the key precursor, tetrafluoroethylene.
| Method | Reactants | Description | Reference |
| Reduction | 1,2-dihalotetrafluoroethane, Zinc | A common laboratory method involving the reduction of a dihalogenated precursor. | acs.org |
| Pyrolysis | Polytetrafluoroethylene (PTFE) | Vacuum pyrolysis of the polymer to yield the monomer. | acs.org |
| Decarboxylation | Sodium pentafluoropropionate | Decarboxylation of a fluorinated carboxylate salt. | acs.org |
| From Ruppert-Prakash Reagent | TMSCF₃, Sodium Iodide | A method utilizing (Trifluoromethyl)trimethylsilane. | acs.org |
Mechanisms of Selective Iodination Processes
Selective iodination is crucial for synthesizing the target compound. This can be achieved through several mechanistic pathways, primarily involving radical intermediates or halogen exchange reactions.
Free-radical reactions are a predominant mode of reactivity for many iodofluoroalkanes. fluorine1.ru The carbon-iodine bond is susceptible to homolysis upon heating, irradiation, or attack by free radicals. fluorine1.ru This principle is exploited in radical iodination processes. An efficient method for the site-selective iodination of unreactive C(sp³)–H bonds involves an intramolecular 1,5-hydrogen atom transfer (HAT) in fluorinated alkyl iodides, leading to the formation of di- and tri-fluorinated alkyl iodides in good yields. rsc.org
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals. nih.govacs.org Their activation can be achieved without transition metals or photoredox catalysts. For example, the interaction between perfluoroalkyl iodides and bases like tBuONa or KOH can promote the homolysis of the C-I bond under mild conditions through a halogen bond interaction. rsc.org This generates perfluoroalkyl radicals that can participate in subsequent reactions.
Halogen exchange, particularly the Finkelstein reaction, is a standard method for converting chloro- or bromoalkanes into iodoalkanes. manac-inc.co.jp This Sₙ2 reaction involves treating the halide with an alkali iodide (e.g., NaI or KI) in a polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jpmanac-inc.co.jp
However, the application of this method to fluoroalkanes is challenging due to their generally low reactivity. manac-inc.co.jp Direct reaction of fluoroalkanes with alkali iodides is often not feasible. A more effective approach involves using iodotrimethylsilane, which can react with a fluoroalkane under moderate conditions to achieve the fluorine-to-iodine exchange, reportedly proceeding through a pentacoordinate silicon intermediate. manac-inc.co.jp This reaction is particularly effective for tertiary fluoroalkanes. manac-inc.co.jp Alternatively, the substitution of iodine for chlorine or bromine can be accomplished under free-radical reaction conditions. fluorine1.ru
The following table outlines key features of different iodination mechanisms.
| Iodination Mechanism | Key Features | Typical Reagents/Conditions | Substrate Scope | Reference |
| Radical Iodination (HAT) | Intramolecular 1,5-hydrogen atom transfer. | Organic peroxides (initiators) | Fluorinated alkyl iodides with accessible C-H bonds. | rsc.org |
| Radical Iodination (from RₙI) | Homolysis of C-I bond via halogen bonding. | Perfluoroalkyl iodides, tBuONa or KOH | Alkyl ethers, benzylic hydrocarbons. | rsc.org |
| Halogen Exchange (Finkelstein) | Sₙ2 nucleophilic substitution. | NaI or KI in acetone/acetonitrile. | Chloroalkanes, Bromoalkanes. | manac-inc.co.jpmanac-inc.co.jp |
| Halogen Exchange (on Fluoroalkanes) | Mediated by a silicon reagent. | Iodotrimethylsilane. | Fluoroalkanes, especially tertiary ones. | manac-inc.co.jp |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Organometallic and photoredox catalysis have emerged as powerful tools for the synthesis and derivatization of this compound.
Organometallic catalysis provides versatile pathways for forming C-C bonds with fluorinated fragments. A redox couple of cobaloxime and zinc can promote the fluoroalkylation of C-C multiple bonds using substituted tetrafluoroethyl bromides (RCF₂CF₂Br) as substrates under mild conditions. rsc.org
Copper-mediated reactions are also prominent. Isolable N-heterocyclic carbene (NHC) ligated copper(I) difluoromethyl complexes have been synthesized and shown to act as catalysts for the cross-coupling of aryl iodides with (difluoromethyl)trimethylsilane. acs.org These catalytic systems are effective for a variety of electron-rich, -neutral, and -deficient aryl iodides. acs.org Copper can also mediate reactions with iododifluoroacetamides, where selectivity between cross-coupling, intramolecular cyclization, and homocoupling can be controlled by tuning substituents. cas.cn
Hypervalent iodine reagents have also been developed for the electrophilic transfer of CF₂CF₂ groups, demonstrating exceptional reactivity and selectivity, particularly towards thiols. uochb.cz
| Catalytic System | Catalyst/Reagents | Reaction Type | Substrates | Reference |
| Cobaloxime/Zinc | BrCo(dmgH)₂Py / Zn | Redox-promoted fluoroalkylation | Alkenes, Alkynes | rsc.org |
| Copper-NHC | (NHC)Cu(I) complexes | Cross-coupling | Aryl iodides, (Difluoromethyl)trimethylsilane | acs.org |
| Hypervalent Iodine | Togni-type reagents | Electrophilic CF₂CF₂ transfer | Thiols, Aromatic amino acids | uochb.cz |
Visible-light photoredox catalysis has become a powerful strategy for activating small molecules and enabling new synthetic transformations under mild conditions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of fluorinated compounds.
For instance, the fluorosulfonyldifluoromethylation of unactivated alkenes and (hetero)arenes has been achieved using iododifluoromethanesulfonyl fluoride (B91410) (ICF₂SO₂F) under visible light photoredox catalysis with an iridium-based photocatalyst. acs.org The reaction proceeds via the generation of a CF₂SO₂F radical. Similarly, a visible-light-initiated, three-component radical cascade allows for the α-perfluoroalkyl-β-heteroarylation of alkenes using perfluoroalkyl iodides. acs.org This process is classified as an electron-catalyzed cascade where the reaction chain is sustained by a radical anion acting as a single electron transfer reducing agent. acs.org
These photocatalytic methods offer a direct and efficient means to introduce fluorinated moieties into a wide range of organic molecules, including those of biological relevance, often with high functional group tolerance. acs.orgmdpi.com
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound (CF₂H-CF₂I) from tetrafluoroethylene (CF₂=CF₂) serves as a key example for discussing stereochemical and regioselective control. Although the target molecule itself is achiral, the mechanism of its formation involves addition across a double bond, where these principles are paramount.
Regioselectivity
The addition of hydrogen iodide (HI) across the symmetrical double bond of tetrafluoroethylene (TFE) is the most direct conceptual route to this compound. Due to the high electron density of the fluorine atoms, TFE is susceptible to nucleophilic attack. The synthesis can be viewed as a two-step process:
Nucleophilic Attack: An iodide ion (I⁻) acts as the nucleophile, attacking one of the carbon atoms of the TFE double bond. This breaks the π-bond and forms a new carbon-iodine bond, resulting in a tetrafluoroethyl carbanion intermediate (I-CF₂-CF₂⁻).
Protonation: The resulting carbanion is a strong base and is subsequently protonated by a proton source in the reaction medium, such as the hydrogen from HI or a protic solvent, to yield the final product, H-CF₂-CF₂-I.
This mechanism inherently defines the regiochemistry: the nucleophilic iodide adds to one carbon, and the electrophilic proton adds to the adjacent carbon. In a similar vein, the synthesis of 1-azido-1,1,2,2-tetrafluoroethane proceeds via the addition of an azide (B81097) anion to TFE in a protic medium, followed by protonation, yielding the product in quantitative amounts. buyersguidechem.comnih.gov This demonstrates a reliable method for ensuring the H and the nucleophile (in this case, I) are added to adjacent carbons.
Alternative strategies can involve radical additions. For instance, radical 1,4-boron migration has been initiated by the addition of a perfluoroalkyl radical to an alkene, demonstrating how radical processes can be used to form specific C-C and C-heteroatom bonds with fluorinated compounds. nih.gov While not a direct synthesis of this compound, such methods highlight the diverse approaches to controlling regioselectivity in the functionalization of fluorinated molecules.
Stereochemical Control
Stereochemistry in alkene addition reactions describes the spatial arrangement of the added atoms. While the product, this compound, lacks a stereocenter, the pathway of addition can be described as either syn (addition to the same face of the double bond) or anti (addition to opposite faces).
Anti-addition is common in stepwise electrophilic additions involving a cyclic intermediate (like a bromonium ion) or in nucleophilic additions where the nucleophile attacks from the side opposite to a bulky metal complex. nih.govfiveable.me
Syn-addition is typical for concerted reactions where both new bonds form simultaneously, or in some metal-catalyzed intramolecular additions. nih.govfiveable.me
In the context of TFE, which reacts readily in [2+2] cycloadditions, the reaction with butadiene can form a 2+2 cycloadduct under kinetic control. acs.org This type of reaction involves a stepwise mechanism that can be influenced by the stereochemistry of the transition state. acs.org For the simple addition of HI, the process is typically a stepwise nucleophilic addition. The stereochemistry is less defined than in cases with chiral centers but understanding the syn- vs. anti-addition pathways is crucial for predicting outcomes in the synthesis of more complex, substituted derivatives where stereoisomers are possible.
The table below summarizes the key aspects of selectivity in the synthesis of this compound via the hydroiodination of TFE.
| Selectivity Aspect | Controlling Factor | Mechanism | Outcome for CF₂H-CF₂I Synthesis |
| Regioselectivity | Electronic nature of TFE | Two-step nucleophilic addition | The iodide (I⁻) adds first, followed by protonation (H⁺) of the resulting carbanion, ensuring the formation of a 1-iodo-2-hydro product. |
| Stereochemistry | Reaction pathway | Stepwise nucleophilic addition | The addition can proceed via syn or anti pathways, a factor that becomes critical when synthesizing chiral derivatives from substituted fluoroalkenes. |
Scale-Up Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger research and development (R&D) scale introduces significant challenges related to safety, cost, efficiency, and sustainability. acs.orgsusupport.com
Starting Material and Reagent Handling
A primary challenge is the safe handling of the starting material, tetrafluoroethylene (TFE). TFE is a gas that is prone to explosive decomposition to carbon and carbon tetrafluoride, a risk that is exacerbated by the presence of oxygen (which can form explosive peroxides) or by adiabatic compression when handled under high pressure. wikipedia.org Any scale-up operation requires robust engineering controls to manage these risks, including specialized high-pressure reactors and rigorous exclusion of air.
Furthermore, the synthesis may involve corrosive reagents like hydrogen fluoride (HF) or its equivalents, which are used in the industrial production of related hydrofluorocarbons (HFCs) like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). rsc.orgfrontiersin.org The choice of reactor materials must account for high corrosivity, and extensive safety protocols are needed for handling such hazardous substances.
Process Optimization and Efficiency
On an industrial scale, efficiency is paramount. This involves optimizing reaction conditions to maximize yield and minimize byproducts. For fluorinated compounds, this can be complex. The industrial synthesis of HFC-134a often involves a two-step gas-phase catalytic process. rsc.orgfrontiersin.orglookchem.com Similar considerations would apply to this compound, where catalyst selection, reaction temperature, pressure, and contact time would need to be carefully optimized. rsc.org
Purification and Waste Management
Purification represents a major hurdle in scaling up chemical production. nih.gov The manufacturing of specialty chemicals like oligonucleotides, which also involves multi-step synthesis, generates significant waste from reagents, wash solvents, and chromatography. susupport.comnih.gov A scalable synthesis for this compound must aim for high purity with minimal reliance on complex purification methods. Developing processes that yield a crude product pure enough for subsequent use, perhaps after a simple extraction or distillation, is a key goal. researchgate.net
The environmental impact, measured by metrics like Process Mass Intensity (PMI), is a growing concern in industrial chemistry. nih.gov Large volumes of aqueous and organic waste, often containing hazardous materials, must be managed and treated, adding to the process complexity and cost. mdpi.com
The table below outlines the primary challenges and potential solutions when scaling the synthesis of this compound.
| Challenge Area | Specific Issue | Potential Solution / Mitigation Strategy |
| Safety | Explosive nature of TFE starting material. wikipedia.org | Use of specialized high-pressure equipment; strict exclusion of oxygen; monitoring for peroxide formation. |
| Corrosive reagents (e.g., HF sources). rsc.orgmdpi.com | Use of corrosion-resistant reactors (e.g., Hastelloy); implementation of rigorous handling protocols. | |
| Cost & Efficiency | High cost of iodine-containing reagents. susupport.com | Optimize reaction for maximum atom economy; develop methods for iodine recovery and recycling. |
| Low conversion rates in gas-phase reactions. frontiersin.org | Catalyst development to improve activity and selectivity; process optimization (temperature, pressure). | |
| Purification | Separation of product from byproducts and starting materials. | Design reactions for high selectivity to minimize impurities; favor processes with simple workups like extraction or distillation over chromatography. researchgate.net |
| Sustainability | Generation of hazardous chemical waste. susupport.comnih.gov | Implement solvent recovery systems; select greener solvents where possible; minimize use of excess reagents. frontiersin.orgorgsyn.org |
Chemical Reactivity and Reaction Mechanisms of Iodo 1,1,2,2 Tetrafluoroethane
Investigation of Carbon-Iodine Bond Reactivity
The carbon-iodine (C-I) bond in iodo-1,1,2,2-tetrafluoroethane is the focal point of its reactivity. Its behavior is significantly modulated by the strong electron-withdrawing effects of the four fluorine atoms. These effects create a molecule with distinct reaction pathways compared to simple alkyl iodides.
Radical Reaction Pathways and Intermediates
The C-I bond is considerably weaker than C-F, C-Cl, or C-Br bonds, making it susceptible to homolytic cleavage. p2infohouse.orgalfa-chemistry.com This bond breaking, which can be initiated by heat, UV radiation, or radical initiators, leads to the formation of a 1,1,2,2-tetrafluoroethyl radical and an iodine radical. fluorine1.rulumenlearning.com This tendency to form radicals is a defining characteristic of fluoroiodocarbons. p2infohouse.orgfluorine1.ru
Radical chain reactions involving this compound typically proceed through three phases:
Initiation: The initial breaking of the C-I bond to form radical species. This step generally has a high energy barrier and often requires an external energy source like heat or light. lumenlearning.com
Propagation: The highly reactive 1,1,2,2-tetrafluoroethyl radical can then react with other stable molecules, propagating the chain reaction. lumenlearning.com This can involve processes like hydrogen abstraction or addition across double bonds.
Termination: The reaction ceases when two radical species combine to form a stable, non-radical molecule. lumenlearning.com
The compound's ability to generate radicals makes it useful in photocatalysis. cymitquimica.com In some reactions, it can serve as a precursor to C-radicals for subsequent transformations, such as in transition-metal-free cross-coupling reactions. nih.gov
Nucleophilic Substitution Mechanisms and Leaving Group Efficacy
In general organic chemistry, the iodide ion is considered an excellent leaving group in nucleophilic substitution reactions due to the weakness of the C-I bond. savemyexams.comksu.edu.sa The reactivity of haloalkanes in such reactions typically follows the trend C-I > C-Br > C-Cl > C-F. alfa-chemistry.comsavemyexams.com
However, in this compound, this reactivity is altered. The presence of highly electronegative fluorine atoms on the carbons adjacent to and bearing the iodine atom significantly strengthens the C-I bond against heterolytic cleavage. google.com This electron withdrawal inhibits the common SN1 and SN2 reaction mechanisms. google.comacs.org It is believed that the C-I bond in iodofluoroalkanes largely loses its capacity for heterolytic decomposition, making them less prone to traditional nucleophilic substitution reactions. fluorine1.ru Reactions that do result in the substitution of the iodine atom often proceed not through SN1 or SN2 pathways but via mechanisms involving radical intermediates, especially when initiated by heat or UV light. fluorine1.ruacs.org
| Factor | General Iodoalkanes | This compound | Reason for Difference |
|---|---|---|---|
| C-I Bond Strength | Weakest among haloalkanes | Relatively strengthened | Inductive effect of multiple fluorine atoms. google.com |
| Leaving Group Efficacy | Excellent | Poor in SN1/SN2 | Resistance to heterolytic cleavage. fluorine1.ru |
| Favored Mechanism | SN1 or SN2 | Radical-mediated pathways | High energy barrier for carbocation or backside attack. google.comacs.org |
Electrophilic Activation and Reactivity
The strong inductive effect of the fluorine atoms not only impacts the carbon atom but also the iodine atom. This electron withdrawal creates a partial positive charge (δ+) on the iodine atom, a phenomenon less pronounced in standard iodoalkanes. fluorine1.ru This electronic feature makes the iodine atom itself susceptible to attack by certain nucleophiles, a process that can be considered a form of electrophilic activation of the molecule.
While direct electrophilic attack on the iodine is not a commonly cited primary reaction pathway for this specific compound, related chemistry suggests its possibility. For instance, in the iodofluorination of fluoroolefins, an iodonium (B1229267) cation is proposed as an intermediate, indicating the capacity of iodine in a fluorinated environment to bear a positive charge. fluorine1.ru This suggests that strong electrophiles could potentially interact with the iodine center, although this area of its reactivity is not as extensively documented as its radical or reductive chemistry.
Oxidation-Reduction Chemistry Involving the Iodine Center
The iodine atom in this compound can readily participate in both oxidation and reduction reactions, providing pathways to a variety of functionalized products.
Oxidative Pathways and Product Analysis
Although generally resistant to oxidation under mild conditions, the iodine center can be oxidized under specific, often harsh, conditions. fluorine1.ru The oxidation of perfluoroalkyl iodides can lead to the formation of hypervalent iodine compounds, which are valuable reagents in organic synthesis. organic-chemistry.org
Common oxidizing agents and the resulting products are summarized below:
| Oxidizing Agent(s) | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Oxone / Trifluoroacetic acid | Room temperature | [Bis(trifluoroacetoxy)iodo]perfluoroalkanes | organic-chemistry.org |
| Sodium perborate (B1237305) / Acetic acid | - | (Diacetoxyiodo)arenes (by analogy) | organic-chemistry.org |
| Iodine monochloride (ICl) or Iodine trifluoride (IF₃) | - | Oxidized iodine derivatives | |
| KMnO₄, conc. H₂SO₄, HNO₃, H₂O₂ | Harsh conditions | Carboxylic acids | fluorine1.ru |
The oxidation to hypervalent iodine species, such as [bis(trifluoroacetoxy)iodo]-1,1,2,2-tetrafluoroethane, transforms the molecule into a potential oxidizing or electrophilic fluorinating agent itself.
Reductive Deiodination and Hydrogenation Mechanisms
Reductive deiodination, the replacement of the iodine atom with a hydrogen atom, is a common and synthetically useful reaction for this compound. This transformation can be achieved using various reducing systems. organic-chemistry.org
One of the most straightforward methods is catalytic hydrogenation. The reaction typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.
Another approach involves the use of reducing metals in a protic solvent, such as iron powder in a mixture of hydrochloric acid and ethanol. Additionally, more specialized reagent systems can be employed for the reductive dehalogenation of iodoalkanes, including those utilizing visible-light photoredox catalysts or indium-catalyzed reactions with silanes. organic-chemistry.org These methods often offer high yields and excellent functional group tolerance. organic-chemistry.org The process of reductive deiodination is also a known biological reaction, catalyzed by enzymes like iodotyrosine deiodinase, which proceeds via a net reductive dehalogenation to form an iodide ion and the corresponding tyrosine molecule. nih.govresearchgate.net
Perfluoroalkylation and Related Fluorination Reactions
This compound serves as a key precursor for introducing the tetrafluoroethyl group (-CF₂CF₂H) into organic molecules, a process of significant interest in the synthesis of pharmaceuticals and advanced materials due to the unique properties conferred by fluorinated moieties. nih.govrsc.org These reactions often proceed through radical mechanisms, where the relatively weak carbon-iodine bond is homolytically cleaved to generate the tetrafluoroethyl radical.
Visible light-promoted reactions have emerged as a powerful tool for perfluoroalkylation. In the presence of a suitable photocatalyst or through the formation of a charge-transfer complex, this compound can undergo single-electron reduction to generate the tetrafluoroethyl radical. nsf.gov This radical can then add to various unsaturated systems, such as alkenes and alkynes, in atom transfer radical addition (ATRA) reactions. nsf.govchinesechemsoc.org For instance, the reaction with alkenes yields an intermediate radical that can abstract an iodine atom from another molecule of this compound, propagating a chain reaction and resulting in the formation of a new carbon-carbon bond and an iodinated product. nsf.gov
Copper-mediated cross-coupling reactions also provide an effective route for the fluoroalkylation of various substrates, including aryl and alkenyl iodides. cas.cncas.cn These reactions can sometimes lead to a mixture of products, including cross-coupled compounds, intramolecular cyclization products, and homocoupling products, with the selectivity being influenced by the substituents on the reactants. cas.cn
Furthermore, this compound can be involved in fluorination reactions, although it is more commonly used as a fluoroalkylating agent. Under specific conditions, such as reaction with antimony(V) chloride fluoride (B91410) (SbF₃Cl₂), it can be converted to pentafluoroiodoethane, demonstrating a transformation where a hydrogen atom is replaced by fluorine. google.com
Below is a table summarizing representative perfluoroalkylation and related reactions involving this compound's structural analogs.
| Reactant(s) | Reagent/Catalyst | Conditions | Product Type | Yield (%) | Reference |
| Caffeine, Perfluorohexyl iodide | Hydroquinone catalyst | Visible light | Perfluoroalkylated caffeine | High | nsf.gov |
| 1,3,5-Trimethoxybenzene, Perfluoropropyl iodide | Hydroquinone catalyst | Visible light | Perfluoroalkylated arene | High | nsf.gov |
| Aryl iodides, Iododifluoroacetamides | Copper | 50 °C, DMSO | Fluoroalkylated arenes | Varies | cas.cn |
| 1,2-Diiodotetrafluoroethane (B1220659) | SbF₃Cl₂ | 60-130 °C | Pentafluoroiodoethane | Not specified | google.com |
| Alkenes, RCF₂CF₂Br | Cobaloxime/Zn | Mild conditions | Hydrofluoroalkylation products | Moderate to excellent | rsc.org |
Mechanistic Insights into this compound Transformations
The electronic structure of this compound is central to its reactivity. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon atoms. fluorine1.rualfa-chemistry.com This, in turn, polarizes the carbon-iodine bond, creating a partial positive charge on the carbon atom and influencing the bond's susceptibility to both homolytic and heterolytic cleavage. fluorine1.ru The electron-withdrawing nature of the tetrafluoroethyl group also stabilizes the corresponding radical and anion, making their formation more favorable.
In radical reactions, the C-I bond is the weakest point in the molecule and readily undergoes homolysis upon initiation by heat, light, or a radical initiator. fluorine1.rup2infohouse.org The resulting tetrafluoroethyl radical is an electrophilic species that readily adds to electron-rich double and triple bonds. nsf.gov The stability of this radical intermediate plays a crucial role in the efficiency of perfluoroalkylation reactions.
The electronic effects of the fluorine atoms also impact nucleophilic substitution reactions. While the partial positive charge on the carbon atom attached to iodine would suggest susceptibility to nucleophilic attack, the lone pairs on the fluorine atoms can create electron-electron repulsion with an incoming nucleophile, potentially hindering the reaction. rsc.org However, the iodine atom's ability to act as a leaving group is enhanced in polar solvents.
Femtosecond time-resolved studies on the photodissociation of the related molecule 1,2-diiodotetrafluoroethane have provided detailed insights into the dynamics of C-I bond cleavage and the subsequent structural rearrangements of the resulting radical species on an ultrafast timescale. nih.govacs.org These studies reveal the complex interplay of electronic excitation and molecular geometry in determining the reaction pathway.
Steric hindrance, the physical blocking of a reaction site by bulky substituents, can significantly influence the rate and stereochemical outcome of reactions involving this compound and related compounds. The tetrafluoroethyl group, while not excessively large, can exert notable steric effects.
In nucleophilic substitution reactions, steric hindrance around the carbon atom bearing the iodine can slow down the rate of attack, sometimes necessitating more forcing conditions such as higher temperatures or stronger bases. The "back-side" attack required for a typical Sₙ2 reaction can be impeded by the fluorine atoms. p2infohouse.org
In radical addition reactions to alkenes and alkynes, steric factors can influence the regioselectivity and stereoselectivity of the addition. The incoming radical will preferentially attack the less sterically hindered carbon of the multiple bond. The stereochemistry of the addition to alkynes, for example, can be influenced by the nature of the nucleophile involved in subsequent steps, with weaker nucleophiles often leading to anti-addition and stronger nucleophiles favoring syn-addition, a phenomenon that can be rationalized by considering the structure of the intermediate iodonium ion. unirioja.es
Advanced Spectroscopic Characterization and Structural Elucidation of Iodo 1,1,2,2 Tetrafluoroethane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. For iodo-1,1,2,2-tetrafluoroethane, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR for Structural Assignments
The structure of this compound (ICF₂CF₂H) presents a unique set of NMR challenges due to the presence of multiple fluorine atoms and their complex coupling interactions with both hydrogen and carbon nuclei.
¹H NMR: The proton spectrum is expected to show a single resonance for the hydrogen atom attached to the C-2 carbon. This signal will be split into a triplet by the two adjacent fluorine atoms on C-2 (²JH-F) and further split into a triplet by the two fluorine atoms on C-1 (³JH-F), resulting in a characteristic triplet of triplets (tt). In a derivative where the iodine is substituted by a phenylbutyl group, the proton of the -CF₂H moiety appears at 5.71 ppm with a large geminal coupling constant of 54.1 Hz (²JH-F). fluorine1.ru
¹⁹F NMR: The ¹⁹F NMR spectrum provides the most direct information about the fluorinated core of the molecule. Two distinct signals are expected for the two non-equivalent CF₂ groups.
The -CF₂I group fluorine atoms are expected to be shifted downfield due to the deshielding effect of the iodine atom.
The -CF₂H group fluorine atoms will appear as a doublet due to the large geminal coupling to the hydrogen atom (²JF-H). For instance, in a derivative, this coupling is reported to be 54.0 Hz. fluorine1.ru The signal for the -CF₂I group would be expected to appear as a triplet, split by the two fluorine atoms on the adjacent -CF₂H group (²JF-F).
¹³C NMR: The ¹³C NMR spectrum will display two signals corresponding to the two carbon atoms of the ethane (B1197151) backbone. Both signals will be significantly affected by the attached fluorine atoms, exhibiting large one-bond carbon-fluorine coupling constants (¹JC-F). The carbon atom bonded to iodine (C-1) would be expected to appear at a lower field compared to the carbon bonded to hydrogen (C-2), although the "heavy atom effect" of iodine can sometimes induce an upfield shift. bhu.ac.in The signals will appear as triplets due to the coupling with the two attached fluorine atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| ¹H | H on C-2 | ~ 5.7 - 6.0 | Triplet of Triplets (tt) | ²JH-F ≈ 54 Hz, ³JH-F = small |
| ¹⁹F | F on C-1 (-CF₂I) | Downfield | Triplet (t) | ²JF-F |
| ¹⁹F | F on C-2 (-CF₂H) | Upfield | Doublet (d) | ²JF-H ≈ 54 Hz |
| ¹³C | C-1 (-CF₂I) | Lower field | Triplet (t) | ¹JC-F = large |
| ¹³C | C-2 (-CF₂H) | Higher field | Triplet (t) | ¹JC-F = large |
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for the parent molecule due to the presence of only one proton. However, in derivatives, it is crucial for establishing proton-proton correlations.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly attached protons and carbons. For this compound, this would show a clear correlation between the proton signal and the C-2 carbon signal, confirming their direct bond. ¹⁹F-¹³C HSQC is particularly powerful for assigning the fluorine and carbon signals of the fluorinated backbone. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds). An ¹H-¹³C HMBC would show a correlation from the proton on C-2 to the carbon at C-1, establishing the C-C bond connectivity. Similarly, ¹H-¹⁹F and ¹³C-¹⁹F HMBC experiments would provide unambiguous evidence for the through-bond relationships between the different nuclei in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space interactions between nuclei. While not critical for the structural elucidation of this small molecule, it can be valuable for determining the stereochemistry in more complex derivatives.
Advanced Acquisition and Processing for Complex Fluorinated Systems
The analysis of fluorinated compounds often requires specialized NMR techniques due to the large chemical shift range and the prevalence of long-range couplings in ¹⁹F NMR. biodeep.cn Techniques such as selective excitation and decoupling can simplify complex spectra. For instance, ¹⁹F{¹H} decoupling experiments can remove the splitting caused by the proton, simplifying the fluorine spectrum and aiding in the assignment of fluorine-fluorine couplings. fluorine1.ru Gradient-selected spectroscopy (gHSQC, gHMBC) offers superior spectral quality by minimizing artifacts. nih.gov
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. wikipedia.org This fragmentation provides a characteristic "fingerprint" for the compound. For this compound, the mass spectrum is expected to show a molecular ion peak ([C₂HF₄I]⁺) and several fragment ions.
The fragmentation process would likely involve the cleavage of the weakest bonds. The C-I bond is the most labile, and its cleavage would lead to the formation of a prominent [C₂HF₄]⁺ ion and an iodine radical. Another likely fragmentation is the loss of a fluorine atom. Common fragments observed in the mass spectra of similar iodofluoroalkanes include ions resulting from C-C bond cleavage and rearrangements.
Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 228 | Molecular Ion | [C₂HF₄I]⁺ |
| 127 | Iodine Cation | [I]⁺ |
| 101 | Tetrafluoroethyl Cation | [C₂HF₄]⁺ |
| 82 | Difluoromethyl Cation | [CHF₂]⁺ |
| 69 | Trifluoromethyl Cation | [CF₃]⁺ |
| 51 | Difluoromethylene Cation | [CF₂]⁺ |
| 31 | Fluoromethyl Cation | [CH₂F]⁺ |
Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. cas.cn This is a critical tool for confirming the identity of a newly synthesized compound. The calculated exact mass for the molecular ion of this compound ([C₂HF₄I]⁺) is 227.9059. biodeep.cn Experimental determination of the molecular ion's mass with high accuracy (typically within 5 ppm) by HRMS would provide definitive confirmation of the compound's elemental formula. fluorine1.ru
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. utrgv.eduwikipedia.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, primarily C-H, C-F, and C-I.
The C-H stretching vibration of the single hydrogen atom is expected to produce a weak to medium intensity band in the region of 2890-3020 cm⁻¹. researchgate.net The most prominent and complex region of the spectrum is typically associated with the carbon-fluorine bonds. C-F stretching vibrations give rise to very strong and broad absorption bands, generally found between 1000 and 1400 cm⁻¹. researchgate.net The presence of multiple fluorine atoms on adjacent carbons results in several overlapping bands in this region. The carbon-iodine (C-I) stretching vibration is expected in the far-infrared region, typically between 490 and 620 cm⁻¹, and is of medium intensity. researchgate.net Analysis of the IR spectrum of the related compound 1,1,1,2-tetrafluoroethane (B8821072) shows characteristic bands for deformation vibrations in the 800-1100 cm⁻¹ range and valence C-F vibrations in the 1100-1400 cm⁻¹ range. horiba.com
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | -CHF₂ | 2890 - 3020 | Weak to Medium |
| C-F Stretch | -CF₂- | 1000 - 1400 | Strong, Broad |
| C-I Stretch | -C-I | 490 - 620 | Medium |
| C-H Bend | -CHF₂ | ~1470 | Strong |
| C-C Stretch | C-C | ~1100 - 1200 | Medium |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. tanta.edu.eg While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar or weakly polar bonds, providing a more complete vibrational analysis. tanta.edu.eg
For this compound, the C-I and C-C bonds are expected to produce strong signals in the Raman spectrum due to the high polarizability of the iodine atom and the symmetric nature of the C-C stretch. The C-I stretching mode would appear in the low-frequency region of the spectrum. The C-F bonds are also Raman active and will contribute to the spectral fingerprint. Raman spectroscopy is a powerful tool for studying molecular structure and can provide information on physical characteristics such as crystalline phase and orientation. tanta.edu.eg
Table 2: Expected Prominent Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C-I Stretch | -C-I | 200 - 600 | Strong |
| C-C Stretch | C-C | 800 - 1200 | Strong |
| C-F Symmetric Stretch | -CF₂- | 1000 - 1200 | Medium |
| C-H Stretch | -CHF₂ | 2890 - 3020 | Weak to Medium |
Microwave Spectroscopy for Rotational Constants and Molecular Geometry
Microwave spectroscopy is a high-resolution technique used to determine the precise molecular geometry of gas-phase molecules by measuring the transitions between quantized rotational energy levels. mst.edu For a molecule to be microwave active, it must possess a permanent dipole moment, a condition which this compound meets. mst.edu The analysis of the pure rotational spectrum yields highly accurate rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia. mst.edu
The study of structurally similar molecules, such as 2-bromo-1,1,1,2-tetrafluoroethane and various iodinated propanes, demonstrates the power of this technique. researchgate.netnist.gov A key feature in the microwave spectrum of iodine-containing compounds is the presence of hyperfine splitting. This arises from the interaction between the nuclear electric quadrupole moment of the iodine nucleus (I = 5/2) and the electric field gradient at the nucleus. utrgv.edunist.gov The analysis of this complex splitting pattern allows for the determination of the nuclear quadrupole coupling constants, which provide detailed information about the electronic environment of the C-I bond. nist.gov By obtaining the rotational constants for several isotopologues (e.g., by substituting ¹²C with ¹³C), a complete and precise molecular structure, including bond lengths and bond angles, can be determined. google.com
Table 3: Information Obtainable from Microwave Spectroscopy
| Parameter | Description |
| Rotational Constants (A, B, C) | Determined from the frequencies of rotational transitions; related to the principal moments of inertia. |
| Molecular Geometry | Precise bond lengths and angles derived from the rotational constants of multiple isotopologues. |
| Nuclear Quadrupole Coupling Constants | Obtained from the hyperfine splitting of rotational lines, describing the C-I bond's electronic environment. |
| Dipole Moment | Determined by analyzing the Stark effect on the rotational transitions. google.com |
Chromatographic Methods Coupled with Spectroscopic Detection for Purity Assessment
Assessing the purity of this compound is critical for its use in chemical synthesis and other applications. The primary method for this is gas chromatography (GC), typically coupled with mass spectrometry (MS) for detection.
In this GC-MS method, a sample is vaporized and passed through a long capillary column. Different components of the sample mixture travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov
This process allows for both qualitative and quantitative analysis. The retention time from the chromatogram provides a preliminary identification of the main component and any impurities. The mass spectrum for each separated peak serves as a molecular fingerprint, allowing for definitive identification of impurities by comparing the spectra to known databases. nih.gov The area under each peak in the chromatogram is proportional to the amount of that substance, enabling the calculation of the purity of this compound. This method is highly sensitive and can detect and identify trace amounts of by-products or starting materials. The analysis of related fluorocarbons often involves GC-MS for quality control. nih.gov
Computational Chemistry and Theoretical Investigations of Iodo 1,1,2,2 Tetrafluoroethane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of iodo-1,1,2,2-tetrafluoroethane, offering a detailed picture of its electronic makeup and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT studies can predict the stability and reactivity of this compound and its derivatives. scirp.org For instance, calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting how the molecule will interact with other chemical species. researchgate.net The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's reactivity, and DFT can quantify these effects on the carbon-iodine bond.
Theoretical studies on related organofluorine compounds have demonstrated that DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries and vibrational frequencies. researchgate.net The stability of this compound can be assessed by calculating its total electronic energy and comparing it to potential decomposition products. The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint the most likely sites for nucleophilic or electrophilic attack. scirp.orgresearchgate.net
Ab Initio Methods for Thermochemical Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate thermochemical data. nasa.gov Methods like coupled-cluster theory (e.g., CCSD(T)) and composite methods (e.g., G3, G4, CBS-QB3) are employed to calculate properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). nasa.govosti.gov These calculations are crucial for understanding the molecule's stability and its behavior in chemical reactions. nih.gov
For this compound, ab initio calculations can provide precise values for its thermochemical properties. While specific high-level ab initio studies solely on this molecule are not abundant in the provided search results, data from resources like Cheméo, which may use Joback method calculations (a group contribution method), offer estimations. chemeo.com For more accurate, non-estimated values, dedicated high-level ab initio calculations would be required, similar to those performed for other fluorinated species. uni-freiburg.denih.gov
Table 1: Calculated Thermochemical Properties of this compound
| Property | Value | Unit | Source (Method) |
|---|---|---|---|
| Enthalpy of Formation (gas, ΔfH°gas) | -806.21 | kJ/mol | Joback Calculated Property chemeo.com |
| Gibbs Free Energy of Formation (ΔfG°) | -754.76 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 24.47 | kJ/mol | Joback Calculated Property chemeo.com |
Note: The values in this table are based on calculation methods and should be considered estimates. Experimental verification is recommended.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational preferences and the nature of its interactions with other molecules. nih.gov The rotation around the carbon-carbon single bond leads to different conformers, such as anti and gauche forms. MD simulations can determine the relative energies of these conformers and the barriers to their interconversion. electronicsandbooks.com
Studies on similar molecules, like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), have used MD simulations to understand their structural behavior and intermolecular interactions in the liquid phase. nih.gov Such simulations provide insights into how this compound might behave as a solvent or in a condensed phase, detailing the atomic-level interactions that govern its bulk properties. nih.gov The presence of the iodine atom would introduce specific halogen bonding interactions that can be explored through MD.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential pathways of chemical reactions involving this compound and identifying the high-energy transition states that control the reaction rates.
Prediction of Reaction Mechanisms and Kinetics
Theoretical modeling can predict the step-by-step mechanism of reactions, such as photodissociation or reactions with other chemical species. unirioja.es For example, the photodissociation of similar dihaloethanes has been shown to proceed through the initial cleavage of a carbon-halogen bond, forming radical intermediates. researchgate.netmdpi.com Computational studies can elucidate the subsequent reactions of these radicals, including recombination, further dissociation, or reaction with solvent molecules. researchgate.netrsc.org
The kinetics of these reactions can be estimated by calculating the rate constants for each elementary step. For instance, the rate constant for the bimolecular reaction of the CF2 radical (a potential photoproduct) to form C2F4 has been determined through experimental and computational studies. rsc.org Theoretical investigations can also shed light on the influence of fluorination on reaction dynamics, as seen in comparisons between C2H4I2 and C2F4I2. researchgate.netresearchgate.netdntb.gov.ua
Energetic Barrier Determinations for Transformations
A key aspect of reaction pathway modeling is the determination of the activation energy, or energetic barrier, for a given transformation. dtic.mil This is achieved by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. nih.gov For this compound, this could involve calculating the energy barrier for the C-I bond cleavage, conformational changes, or its reaction with other molecules. dtic.mil
For example, in the photodissociation of CF2BrCF2I, computational methods were used to determine that the isomerization of the gauche-CF2BrCF2 radical to the more stable anti-conformer has a specific time constant, which is related to the energetic barrier of the process. mdpi.com Similarly, DFT calculations on the photo-conversion of iodo-azide compounds showed that the Gibbs free energy (ΔG) values for ring-opening transitions align with the observed reaction rates. chemrxiv.org Such calculations for this compound would provide crucial information for understanding its reactivity and stability under various conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy is fundamental to the detailed structural and dynamic characterization of molecules like this compound (CHF₂CF₂I). Theoretical calculations provide a powerful, predictive framework for interpreting complex experimental spectra, while experimental data serve as the crucial benchmark for validating and refining computational models. This interplay is essential for accurately determining molecular properties and understanding the underlying quantum mechanical principles that govern them.
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are routinely employed to predict a range of spectroscopic parameters. For this compound, these predictions are critical for assigning features in rotational and vibrational spectra. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory [e.g., CCSD(T)] are often used for high-accuracy predictions of molecular structures and rotational constants. nih.govutrgv.edu DFT methods, with functionals such as B3LYP, are widely used for calculating vibrational frequencies due to their favorable balance of computational cost and accuracy. ahievran.edu.troatext.comniscpr.res.in
Rotational Spectroscopy Parameters
The analysis of pure rotational spectra, typically measured using microwave spectroscopy, provides highly precise rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. Quantum chemical calculations can predict these constants from the optimized equilibrium geometry (A_e, B_e, C_e). nih.gov Comparing these theoretical values with experimentally determined ground-state constants (A₀, B₀, C₀) allows for the validation of the calculated molecular structure. researchgate.netnist.gov For molecules containing a heavy atom like iodine, relativistic effects can be significant and may need to be included in calculations to achieve high accuracy. researchgate.net
A key feature in the microwave spectrum of this compound is the hyperfine structure arising from the interaction of the nuclear quadrupole moment of the iodine nucleus (I = 5/2) with the molecule's electric field gradient. utrgv.edu Theoretical calculations are indispensable for predicting the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc), which are vital for the assignment and analysis of the complex splitting patterns observed in the experimental spectrum. researchgate.net
Below is an illustrative table showing the type of data compared in such studies, based on methodologies applied to similar fluoro-iodo-alkanes.
Table 1: Illustrative Comparison of Theoretical and Experimental Rotational and Iodine Nuclear Quadrupole Coupling Constants (NQCC) for a Fluoro-iodo-alkane.
| Parameter | Calculated Value (e.g., MP2/aug-cc-pVTZ) | Experimental Value (Microwave Spectroscopy) |
|---|---|---|
| A / MHz | Value | Value |
| B / MHz | Value | Value |
| C / MHz | Value | Value |
| χ_aa / MHz | Value | Value |
| χ_bb - χ_cc / MHz | Value | Value |
Vibrational Spectroscopy Parameters
Vibrational spectroscopy, using both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. DFT calculations are a standard tool for predicting the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. oatext.comniscpr.res.inresearchgate.net These theoretical spectra are crucial for assigning the experimentally observed absorption bands to specific molecular motions, such as C-H, C-F, C-C, and C-I stretching and bending vibrations.
Often, calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. To improve agreement, a common practice is to apply a scaling factor to the computed frequencies. niscpr.res.in The comparison of scaled theoretical frequencies with experimental IR and Raman data confirms the vibrational assignments and validates the computational model. The potential energy distribution (PED) analysis, performed computationally, further aids in characterizing the nature of each vibrational mode by quantifying the contribution of different internal coordinates. ahievran.edu.tr
The following table illustrates how calculated and experimental vibrational frequencies for this compound would be compared and assigned.
Table 2: Example of a Comparison between Calculated (Scaled DFT) and Experimental Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode Assignment | Calculated Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | ~2980 | Observed | Observed |
| CF₂ Asymmetric Stretch | ~1150 | Observed | Observed |
| CF₂ Symmetric Stretch | ~1100 | Observed | Observed |
| C-C Stretch | ~950 | Observed | Observed |
| C-I Stretch | ~270 | Observed | Observed |
| CF₂ Scissoring | ~600 | Observed | Observed |
| CF₂ Rocking | ~500 | Observed | Observed |
Note: The table presents a representative format for data comparison. Specific, published comparative values for this compound were not available in the searched literature.
While detailed comparative studies featuring comprehensive data tables for this compound itself are not prominently available in the searched scientific literature, the established methodologies used for closely related molecules like 1,1,2,2-tetrafluoroethane (B1583514) and other iodo-alkanes demonstrate the robust framework within which such analyses are performed. researchgate.netnist.govresearchgate.net These studies consistently show that modern computational chemistry can predict spectroscopic parameters with a high degree of accuracy, making it an indispensable partner to experimental investigation.
Applications of Iodo 1,1,2,2 Tetrafluoroethane in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Building Block for Fluorinated Scaffolds
The development of novel fluorinated compounds is a cornerstone of modern chemistry, and iodo-1,1,2,2-tetrafluoroethane plays a crucial part as a foundational building block. The chemistry of molecules containing the tetrafluoroethylene (B6358150) fragment (-CF₂CF₂-) has advanced significantly, with the use of preformed tetrafluorinated building blocks being the most efficient synthetic strategy. researchgate.net
A key synthetic transformation involves converting the iodo-group into other functionalities. For instance, precursors to this compound, such as tetrafluoroethylene, can be used to synthesize 1-azido-1,1,2,2-tetrafluoroethane. nih.gov This azide (B81097) derivative is a stable and versatile intermediate. nih.gov It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.govacs.org These triazole rings are considered "privileged scaffolds" in medicinal chemistry due to their favorable properties. Furthermore, these triazoles can be converted into novel N-tetrafluoroethylimidazoles through rhodium(II)-catalyzed transannulation reactions. nih.gov
Another application of the azido (B1232118) intermediate is its reaction with primary amines to produce 5-substituted N-tetrafluoroethyltetrazoles, another class of heterocyclic compounds with significant interest in drug discovery. acs.org
| Precursor/Intermediate | Reaction | Resulting Scaffold | Reference |
| 1-Azido-1,1,2,2-tetrafluoroethane | Copper(I)-Catalyzed [3+2] Cycloaddition with alkynes | N-tetrafluoroethyl-1,2,3-triazoles | nih.govacs.org |
| N-tetrafluoroethyl-1,2,3-triazoles | Rhodium(II)-Catalyzed Transannulation with nitriles | N-tetrafluoroethylimidazoles | nih.gov |
| 1-Azido-1,1,2,2-tetrafluoroethane | [3+2] Cycloaddition with primary amines | 5-Substituted N-tetrafluoroethyltetrazoles | acs.org |
Utility as a Perfluoroalkylating Agent in C-C Bond Formation
The carbon-iodine bond in this compound is the key to its utility as a perfluoroalkylating agent, enabling the formation of new carbon-carbon bonds. While direct examples using this compound are specific, the reactivity of the closely related 1,1,2,2-tetrafluoroethyl moiety is well-documented in various C-C bond-forming reactions. These reactions often proceed through radical pathways or via organometallic intermediates. cas.cnrsc.org
Copper-mediated cross-coupling reactions are a prominent method for this transformation. For example, iododifluoroacetamides, which contain a similar I-CF₂- unit, readily undergo copper-mediated cross-coupling with aryl and alkenyl iodides to form the corresponding C-C coupled products. cas.cn Similarly, bromo-analogs (RCF₂CF₂Br) can be coupled with aryl halides using copper(0), a reaction presumed to involve a tetrafluoroethyl-copper species (RCF₂CF₂Cu). beilstein-journals.org
Another effective strategy involves the use of organozinc reagents. (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, which contains the -CF₂CF₂- unit, can be prepared and subsequently used in copper(I)-catalyzed cross-coupling reactions with various iodoarenes to form C-C bonds with excellent yields. beilstein-journals.org These examples highlight the synthetic potential of the HCF₂CF₂-I system for creating new C-C bonds, a fundamental operation in organic synthesis. chemrevise.org
Development of Fluorinated Compounds for Drug Design and Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. nih.gov The 1,1,2,2-tetrafluoroethyl group, installed using reagents like this compound, offers unique advantages in drug design. This moiety is considered a structural mimic of the highly important trifluoromethyl (-CF₃) group and can significantly improve the lipophilicity of molecules. researchgate.net
The introduction of fluorine atoms can profoundly alter a molecule's electronic properties, conformational preferences, and metabolic stability, often leading to enhanced biological activity and target selectivity. The high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding. For instance, in the development of kinase inhibitors, the electronegativity of fluorinated groups was found to be a key factor in increasing the potency of the inhibitor. rsc.org The difluoromethyl group (CF₂H), a component of the tetrafluoroethyl moiety, can act as a lipophilic hydrogen bond donor, a feature not present in non-fluorinated analogues. researchgate.net This unique bonding capability can lead to stronger and more selective binding to biological targets.
Pharmacokinetics, which describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a critical aspect of drug development. merckvetmanual.com The strategic placement of fluorine can favorably modulate these properties. A key parameter is lipophilicity, which affects a drug's ability to cross cell membranes. The 1,1,2,2-tetrafluoroethyl group can increase a molecule's lipophilicity, potentially improving its absorption and distribution. researchgate.netumb.edu.pl
Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved bioavailability. nih.gov
| Property | Effect of -CF₂CF₂H Group Incorporation | Reference |
| Bioisosterism | Acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. | researchgate.net |
| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. | researchgate.net |
| Hydrogen Bonding | The CF₂H component can act as a lipophilic hydrogen bond donor. | researchgate.net |
| Metabolic Stability | The strong C-F bonds enhance resistance to metabolic degradation. | nih.gov |
Applications in Medical Imaging and Diagnostics as a Contrast Agent Precursor
Fluorinated compounds, including this compound, have found applications in the field of medical imaging. Specifically, 1,1,2,2-tetrafluoroethane (B1583514) is cited in patents as a potential gaseous precursor for creating microsphere contrast agents used in ultrasound and Magnetic Resonance Imaging (MRI). googleapis.comepo.org These agents consist of gas-filled microspheres that, when injected into the bloodstream, enhance the contrast of images, allowing for better visualization of blood flow and tissue perfusion. google.com The gaseous precursor is a material that can undergo a phase transition to a gas under specific conditions. google.com
In the realm of Positron Emission Tomography (PET), fluorinated probes are indispensable. While direct use of this compound is not specified, closely related iodo-fluoro-ethanes are investigated as labeling precursors. For example, 2,2,2-[¹⁸F]trifluoroethyl iodide was studied for its potential in O-[¹⁸F]trifluoroethylation reactions to synthesize PET tracers. nih.gov The development of ¹⁸F-labeled tracers is a major focus of radiopharmaceutical chemistry, and the chemistry of iodo-fluoro-alkanes is highly relevant to the synthesis of these advanced diagnostic tools. nih.govthno.org
Design of Probes for Biochemical and Biological Pathway Studies
The unique properties of the tetrafluoroethyl group make it a valuable component in the design of chemical probes for studying biological systems. These probes are essential tools for elucidating biochemical pathways and understanding disease mechanisms.
For example, the development of fluorinated kinase inhibitors allows for the selective probing of cell signaling pathways, which are often dysregulated in diseases like cancer. rsc.org The enhanced potency and selectivity afforded by fluorination are critical for creating effective probes. Similarly, the development of PET/MRI probes, such as [¹⁸F]TFMISO for imaging tumor hypoxia, relies on the incorporation of fluorine. nih.gov The synthesis of such complex molecules often involves intermediates derived from fluorinated building blocks like iodo-fluoro-alkanes. The ability to install the tetrafluoroethyl group onto various molecular scaffolds provides a powerful method for creating a diverse range of probes to investigate a multitude of biological questions.
Iodo 1,1,2,2 Tetrafluoroethane in Advanced Materials Science and Polymer Chemistry
Monomer and Co-Monomer in Fluoropolymer Synthesis
Iodo-1,1,2,2-tetrafluoroethane, and other α,ω-diiodoperfluoroalkanes, are key reagents in the synthesis of semifluorinated polymers. These polymers are gaining attention as they bridge the gap between the extreme properties of perfluorinated plastics (like Polytetrafluoroethylene) and the processability of conventional polymers. A significant method employing this compound is the iodo-ene polymerization, a radical-mediated reaction that combines a perfluoroiodide with a diene monomer. This process allows for the synthesis of high-molecular-weight polymers, often exceeding 100 kDa, under mild conditions that are tolerant to both oxygen and water. nih.gov
Radical Polymerization Mechanisms of Fluorinated Monomers
The polymerization involving this compound and a diene proceeds through a radical-mediated step-growth mechanism known as Alternating Propagation-Chain Transfer (APT). nih.gov This mechanism is analogous to the well-established thiol-ene polymerization. The key steps are:
Initiation: The reaction is initiated by a radical source, which can be thermal (e.g., using AIBN) or photochemical. An initiator generates a radical that starts the reaction cascade. A particularly mild and effective initiator is sodium dithionate. nih.gov
Propagation (Radical Addition): A carbon-centered radical adds across one of the double bonds of the diene monomer. This creates a new radical on the adjacent carbon of the former double bond.
Chain Transfer: The newly formed radical abstracts an iodine atom from an this compound molecule. This step forms a stable C-C bond and regenerates a perfluoroalkyl radical.
Reinitiation: The newly generated perfluoroalkyl radical then adds to another diene monomer, continuing the alternating propagation and chain transfer cycle.
This mechanism results in a polymer backbone where fluorinated segments (from the this compound) alternate with hydrocarbon segments (from the diene), with iodine atoms incorporated directly into the polymer chain. nih.govnih.gov
Controlled Polymerization Techniques for Iodo-Functionalized Polymers
The presence of the relatively weak carbon-iodine (C-I) bond makes this compound and the resulting polymers highly suitable for Controlled or Reversible-Deactivation Radical Polymerization (RDRP). These techniques allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers.
Iodine Transfer Polymerization (ITP) is one of the most established RDRP methods for fluoromonomers. google.com In ITP, the C-I bond acts as a reversible capping agent. A propagating polymer radical can reversibly transfer an iodine atom with a dormant polymer chain (terminated with iodine). This degenerative transfer process ensures that all polymer chains grow at a similar rate, providing excellent control over the final polymer structure. google.com
Photocontrolled Iodine-Mediated RDRP represents a more advanced approach. Here, light is used to mediate the activation of the C-I bond. For instance, a photocatalyst can be excited by visible light (e.g., blue LED light), which then activates the terminal perfluoroalkyl iodide group on a polymer chain. rsc.org This generates a carbon-centered radical that can add more monomer units. The process is reversible, allowing for periods of polymerization to be switched "on" and "off" simply by controlling the light source. rsc.org This high degree of control enables the synthesis of precisely structured block copolymers by using an iodo-functionalized fluoropolymer as a macroinitiator for the polymerization of a second, different monomer. google.comrsc.org
Synthesis of Functionalized Materials with Unique Properties
A key advantage of incorporating iodine into the fluoropolymer backbone is the ability to perform post-polymerization modifications. The C-I bond serves as a versatile functional handle, allowing for the introduction of various chemical groups to tailor the material's properties. nih.gov
One of the most effective methods for functionalization is the nucleophilic substitution of the iodine atoms. For example, iodine can be efficiently displaced by thiol-containing molecules. nih.gov This "thiol-ene" type reaction can be used to:
Covalently modify surfaces: Attaching specific molecules to the surface of the polymer can alter its properties, such as wettability or biocompatibility.
Cross-link the polymer: Using multifunctional thiols to react with the iodine atoms on different polymer chains creates a cross-linked network. This process significantly enhances the material's mechanical strength and thermal stability. nih.gov
Introduce new functionalities: A wide range of molecules containing thiol groups can be grafted onto the polymer backbone, introducing properties such as ionic conductivity, hydrophilicity, or specific binding sites for biological applications.
Furthermore, the low bond dissociation energy of the C-I bond facilitates photo-cross-linking, where UV light can induce homolytic cleavage of the bond to form radicals that then combine to create a cross-linked network. nih.gov
Development of Advanced Coatings and High-Performance Polymers
Fluoropolymers are highly sought after for advanced coating applications due to their exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to water and oil repellency), and resistance to UV degradation. paint.orgbio-powder.comcorrosionpedia.com However, traditional fluoropolymers like PTFE are notoriously difficult to process due to their high melting points and insolubility, which limits their application as coatings.
Polymers synthesized using this compound help overcome these processing challenges. The inclusion of larger, more polarizable iodine atoms and flexible hydrocarbon segments from diene co-monomers disrupts the high crystallinity found in PTFE, improving solubility and lowering the melt viscosity. nih.gov This enhanced processability allows the polymers to be applied as coatings using conventional solution-based techniques like spin-coating or spraying. studylib.net
These iodo-functionalized fluoropolymers are used to create:
Protective Coatings: Offering excellent resistance to corrosive chemicals, weathering, and UV radiation, making them ideal for architectural, aerospace, and industrial applications. paint.orgcorrosionpedia.com
Anti-fouling and Self-Cleaning Surfaces: The low surface energy imparted by the fluorine content prevents the adhesion of dirt, water, and biological organisms. paint.org
Functional Coatings: The ability to functionalize the polymer surface via the iodine handle allows for the creation of coatings with tailored properties, such as antibacterial surfaces or coatings that promote specific cell adhesion for biomedical devices.
Influence of Fluorine and Iodine on Material Characteristics
The final properties of polymers derived from this compound are a direct result of the distinct characteristics of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds.
The C-F bond is one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com This high bond energy is responsible for:
High Thermal Stability: A significant amount of energy is required to break the C-F bond, making fluoropolymers resistant to thermal degradation. alfa-chemistry.com
Chemical Inertness: The strong C-F bond and the shielding of the carbon backbone by the fluorine atoms make the polymer resistant to attack by most chemicals, acids, and bases.
Low Surface Energy: The high electronegativity and low polarizability of fluorine result in weak intermolecular forces, leading to surfaces that are both hydrophobic and oleophobic (water- and oil-repellent). paint.org
In contrast, the C-I bond is considerably weaker and more polarizable. This imparts several crucial characteristics:
Improved Processability: The larger size of the iodine atom and the polarity of the C-I bond disrupt the close packing of polymer chains, reducing crystallinity and making the polymer more soluble and easier to melt-process compared to its fully fluorinated analogues. nih.gov
Functional Handle: As discussed previously, the C-I bond's lower bond energy makes it the reactive site for controlled polymerization and post-polymerization functionalization. nih.gov
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
This table illustrates the significant difference in strength between the C-F bond and other carbon-halogen bonds, which underpins the unique properties of iodo-fluoropolymers.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-F | 115 | 485 |
| C-Cl | 83.7 | 327 |
| C-Br | 72.1 | 285 |
| C-I | 57.6 | 213 |
Data sourced from multiple chemistry references, values are approximate for a CH₃-X molecule. wikipedia.orgquora.com
Environmental Chemistry and Atmospheric Degradation Pathways of Iodo 1,1,2,2 Tetrafluoroethane
Atmospheric Lifetime and Distribution Mechanisms
Iodoalkanes are known to undergo rapid photolysis in the presence of sunlight. The C-I bond dissociation energy is low enough that it can be broken by ultraviolet radiation available in the troposphere. This rapid photodegradation leads to a very short atmospheric lifetime, likely on the order of days. This is in stark contrast to its non-iodinated counterpart, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), which has an atmospheric lifetime of approximately 14 years because its degradation is primarily initiated by the much slower reaction with hydroxyl radicals. ecetoc.org
Due to its expected short lifetime, iodo-1,1,2,2-tetrafluoroethane is not expected to be widely distributed in the global atmosphere and is likely to be found in higher concentrations near its emission sources. Any amount that might partition into aqueous environments would be expected to volatilize back into the atmosphere relatively quickly.
Table 1: Comparison of Atmospheric Lifetimes for Selected Halocarbons
| Compound | Chemical Formula | Primary Atmospheric Sink | Atmospheric Lifetime |
|---|---|---|---|
| This compound | C2HF4I | Photolysis | Estimated to be days |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH2FCF3 | Reaction with OH radicals | ~14 years ecetoc.org |
This table is interactive. You can sort the data by clicking on the column headers.
Identification and Characterization of Atmospheric Degradation Products
The atmospheric degradation of this compound is initiated by the cleavage of the C-I bond. This primary step results in the formation of a tetrafluoroethyl radical (HCF2CF2•) and an iodine atom (I•).
Primary Degradation Step: C2HF4I + hv (sunlight) → HCF2CF2• + I•
Following their formation, these reactive species undergo further reactions in the atmosphere:
Tetrafluoroethyl Radical (HCF2CF2•): This radical will rapidly react with molecular oxygen (O2) to form a peroxy radical (HCF2CF2OO•). Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, will lead to the formation of a variety of oxygenated products. By analogy with the degradation of other hydrofluorocarbons, potential products include carbonyl fluoride (B91410) (COF2) and formyl fluoride (HCOF). Further oxidation could potentially lead to the formation of trifluoroacetic acid (TFA), a persistent environmental contaminant. unep.org
Reaction Pathways with Atmospheric Radicals (e.g., Hydroxyl Radicals)
The primary reactive species in the troposphere is the hydroxyl radical (•OH). For many hydrofluorocarbons (HFCs), reaction with •OH is the principal degradation pathway. This reaction typically involves the abstraction of a hydrogen atom from a C-H bond.
HCF2CF2I + •OH → •CF2CF2I + H2O
The resulting haloalkyl radical (•CF2CF2I) would then react with O2, leading to a cascade of reactions forming various degradation products. While photolysis is expected to be the faster and more significant degradation pathway due to the labile C-I bond, the reaction with hydroxyl radicals represents a secondary removal mechanism.
Photodegradation Mechanisms and Environmental Fate
As established, the key photodegradation mechanism for this compound is the cleavage of the carbon-iodine bond by solar radiation. The absorption of ultraviolet light provides the necessary energy to break this bond, leading to the dissociation of the molecule.
The environmental fate of this compound is therefore characterized by rapid removal from the atmosphere. The degradation products, such as carbonyl fluoride and formyl fluoride, are subject to hydrolysis in atmospheric water droplets (clouds, fog, rain), ultimately forming hydrofluoric acid (HF) and carbon dioxide (CO2).
The iodine atom released will be incorporated into the natural atmospheric iodine cycle. If the degradation pathway leads to the formation of trifluoroacetic acid (TFA), this compound is known to be highly persistent in the environment and can accumulate in aquatic systems. unep.org
Computational Modeling of Environmental Transformation Processes
Computational chemistry and atmospheric modeling are valuable tools for predicting the environmental fate of chemicals for which experimental data is scarce. Quantum mechanical calculations can be used to estimate bond dissociation energies, reaction rate constants with atmospheric oxidants, and absorption cross-sections for photolysis.
Calculate the UV absorption spectrum and photolysis rate of this compound.
Determine the reaction rate constant with hydroxyl radicals and other atmospheric oxidants.
Elucidate the branching ratios of different degradation pathways and predict the yields of various degradation products.
Simulate the atmospheric distribution and deposition of the parent compound and its degradation products on a regional or global scale.
These modeling approaches would provide a more quantitative understanding of the environmental impact of this compound.
Studies on Environmental Persistence and Potential Bioaccumulation Mechanisms
Environmental Persistence: Based on its chemical structure, this compound itself is not expected to be persistent in the environment due to its rapid photolysis. However, some of its potential atmospheric degradation products may exhibit environmental persistence. unep.org Of particular note is trifluoroacetic acid (TFA), which is a known degradation product of several hydrofluorocarbons and hydrofluoroolefins. unep.org TFA is highly stable in the environment, resistant to abiotic and biotic degradation, and can accumulate in terminal water bodies such as salt lakes and the oceans. unep.org
Potential Bioaccumulation Mechanisms: The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (log Kow). A low log Kow value generally indicates low lipophilicity and a lower tendency to accumulate in the fatty tissues of organisms. For this compound, a log Kow value has been reported, which can be used to assess its bioaccumulation potential. chemeo.com By comparison, 1,1,1,2-tetrafluoroethane has a low log Kow of 1.06, and it is not expected to bioaccumulate in the food chain. who.intarkema.com
Table 2: Bioaccumulation Potential Indicators
| Compound | CAS Number | Log Kow | Bioaccumulation Potential |
|---|---|---|---|
| This compound | 354-41-6 | Not explicitly found, but expected to be low to moderate | Low to Moderate |
This table is interactive. You can sort the data by clicking on the column headers.
Given its expected rapid environmental degradation, the long-term bioaccumulation of the parent compound, this compound, is unlikely to be a significant concern. The bioaccumulation potential of its degradation products would need to be assessed individually.
Advanced Toxicological and Ecotoxicological Mechanistic Studies of Iodo 1,1,2,2 Tetrafluoroethane
Mechanisms of Cellular and Molecular Interactions
There is a scarcity of published research investigating the specific mechanisms of cellular and molecular interactions of iodo-1,1,2,2-tetrafluoroethane.
No specific in vitro studies on the cellular responses and pathways affected by this compound could be identified in the available scientific literature. Consequently, there is no data to report on how this compound directly interacts with cells or the specific cellular pathways it may modulate.
Direct mechanistic investigations into the biochemical targets of this compound are not available in the current body of scientific literature. However, studies on other fluorinated ethanes suggest a potential mechanism of toxicity that could be relevant. Some 1-(di)halo-2-fluoroethanes have been shown to be metabolized to fluoroacetate, which can then be converted to fluorocitrate. nih.gov Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to cellular energy deprivation and citrate (B86180) accumulation. nih.gov This metabolic activation to a toxic metabolite is a plausible, yet unproven, hypothesis for the toxicity of this compound. Further research is required to determine if this pathway is relevant for this specific compound.
Bioaccumulation Potential and Underlying Biological Mechanisms
There is no available data on the bioaccumulation potential of this compound. For a related compound, 1,1,1,2-tetrafluoroethane (B8821072), a low octanol-water partition coefficient (log Kow = 1.06) suggests a low potential for passive bioaccumulation. who.intecetoc.org However, the presence of an iodine atom in this compound could influence its lipophilicity and potential for bioaccumulation, but this has not been experimentally determined. Without empirical data, any assessment of its bioaccumulation remains speculative.
Ecotoxicological Mechanisms in Aquatic and Terrestrial Systems
No studies were found that investigated the ecotoxicological mechanisms of this compound in either aquatic or terrestrial systems. For the related compound 1,1,1,2-tetrafluoroethane, its high volatility and low toxicity to aquatic organisms suggest a negligible risk to the aquatic environment. who.intecetoc.org However, the environmental fate and effects of this compound, particularly the potential impact of the iodine atom and its degradation products, remain unknown.
Comparative Mechanistic Toxicity Assessments
Due to the lack of toxicological data for this compound, a comparative mechanistic toxicity assessment with other related compounds is not feasible at this time. While some fluorinated ethanes are known to exert their toxicity through metabolism to fluoroacetate, it is unknown if this compound shares this mechanism. nih.gov In contrast, 1,1,1,2-tetrafluoroethane exhibits very low toxicity and is not believed to be metabolized to fluoroacetate. who.int Without dedicated studies on this compound, its position within the toxicological spectrum of halogenated ethanes cannot be determined.
Data Tables
Due to the significant lack of available data for this compound, no data tables could be generated for its toxicological and ecotoxicological properties.
Emerging Research Avenues and Future Perspectives for Iodo 1,1,2,2 Tetrafluoroethane
Exploration of Novel Reaction Chemistries
A primary focus of emerging research is the use of Iodo-1,1,2,2-tetrafluoroethane as a precursor for the 1,1,2,2-tetrafluoroethyl (HCF₂CF₂) radical. The relatively weak carbon-iodine bond allows for homolytic cleavage, initiating a variety of radical reactions.
A significant area of development is visible-light photoredox catalysis, which offers a milder and more sustainable alternative to traditional radical initiation methods that often require UV light or stoichiometric initiators. researchgate.net In this approach, an inexpensive organic dye, such as Rhodamine B or Eosin Y, is excited by low-energy visible light (e.g., a blue LED lamp). The excited photocatalyst then facilitates the cleavage of the C-I bond in this compound, generating the key HCF₂CF₂ radical. researchgate.net
This radical readily participates in addition reactions with various terminal alkenes. The reaction pathway can be controlled to yield different products. For instance, in the presence of Rhodamine B, the reaction proceeds as a radical addition to afford 1,1,2,2-tetrafluoro-4-iodoalkanes in high yields. researchgate.net Alternatively, using Eosin Y as the photocatalyst can promote a subsequent elimination of hydrogen iodide, leading to the formation of 1,1,2,2-tetrafluoroalkenes. researchgate.net These methods are effective for a wide range of alkenes bearing diverse functional groups, including alkyl, aryl, carbonyl, and hydroxyl groups. researchgate.net
| Alkene Substrate | Photocatalyst | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1-Dodecene | Rhodamine B | Radical Addition | 1,1,2,2-Tetrafluoro-4-iodododecane | 80 |
| Styrene | Rhodamine B | Radical Addition | 1,1,2,2-Tetrafluoro-4-iodo-4-phenylbutane | 75 |
| Undecylenic acid | Rhodamine B | Radical Addition | 13,13,14,14-Tetrafluoro-11-iodotridecanoic acid | 85 |
| 1-Dodecene | Eosin Y | Addition-Elimination | 1,1,2,2-Tetrafluorododec-3-ene | 70 |
Development of Sustainable Synthetic Routes and Methodologies
Future applications of this compound will depend on the availability of efficient and environmentally benign production methods. A promising sustainable route utilizes waste polytetrafluoroethylene (PTFE) as a feedstock, addressing the challenge of plastic waste. rsc.orghalopolymer.com
This methodology involves a two-step process:
Pyrolysis of Waste PTFE: Waste PTFE is heated under vacuum conditions (500–550 °C and 2 kPa). This process breaks down the polymer and generates the monomer, tetrafluoroethylene (B6358150) (TFE), with yields reported as high as 95%. rsc.orghalopolymer.com
Iodination of Tetrafluoroethylene: The TFE gas produced from pyrolysis is then directly used without further separation. It is reacted with iodine at elevated temperature and pressure (150–160 °C and 12 atm) to synthesize 1,2-diiodotetrafluoroethane (B1220659). rsc.orghalopolymer.com This di-iodinated compound is a key intermediate from which this compound can be derived.
This process is advantageous as it recycles a persistent polymer waste stream, reducing landfill burden and preventing the formation of "white pollution". rsc.org It offers a more sustainable alternative to synthesis routes that rely on virgin raw materials and potentially more hazardous reaction conditions. halopolymer.com
Integration in Multidisciplinary Research for Advanced Technologies
The primary role of this compound in advanced technologies is as a reagent to introduce the -CF₂CF₂H or related tetrafluoroethylene fragments into functional molecules. scispace.com The incorporation of this moiety can significantly alter the physical and chemical properties of a parent compound, leading to applications in diverse fields.
Bioactive Molecules: In medicinal and agricultural chemistry, the tetrafluoroethyl group can serve as a bioisostere for other functional groups, such as the trifluoromethyl group, to enhance properties like lipophilicity and metabolic stability. researchgate.net This can lead to the development of new pharmaceuticals and agrochemicals with improved efficacy and bioavailability. scispace.com For example, tetrafluoroethyl-containing azides have been synthesized and used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to create novel N-tetrafluoroalkylated 1,2,3-triazoles, a class of compounds with known biological activities. rsc.orgscispace.com
Advanced Materials: The unique electronic properties of the tetrafluoroethylene unit make it a valuable component in materials science. scispace.com
Liquid Crystals: Molecules containing the tetrafluoroethylene fragment have been investigated for use in liquid crystal displays due to their distinct molecular properties. researchgate.net
Fluoropolymers and Fluoroelastomers: this compound and its derivatives serve as key reagents in the synthesis of specialized fluoropolymers and fluoroelastomers. halopolymer.com These materials are prized for their exceptional chemical resistance, thermal stability, and durability, making them essential for high-performance applications in the aerospace, automotive, and chemical industries. 20.210.105
Addressing Environmental and Health Considerations in Future Applications
While specific toxicological and environmental data for this compound are not widely available, insights can be drawn from the extensively studied, structurally similar compound 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), which lacks the iodine atom. It is crucial to note that the presence of iodine could alter the toxicological and environmental profile.
1,1,1,2-tetrafluoroethane (HFC-134a) is characterized by very low acute and chronic toxicity. pageplace.denih.govresearchgate.net It is not irritating to the skin or eyes, is not a skin sensitizer, and is not considered genotoxic or carcinogenic in animal studies. pageplace.deresearchgate.net Human exposure studies show it is rapidly absorbed through inhalation and quickly eliminated from the body, with only minor amounts being metabolized. pageplace.de
From an environmental perspective, any emitted HFC-134a is expected to partition rapidly into the atmosphere. pageplace.de Key environmental metrics for HFC-134a include:
Ozone Depletion Potential (ODP): It has an ODP of essentially zero, as it lacks chlorine or bromine atoms.
Global Warming Potential (GWP): It is a greenhouse gas with a 100-year GWP of 1430, meaning it is a potent contributor to global warming.
Atmospheric Lifetime: It has a relatively long atmospheric lifetime of approximately 14 years. researchgate.net
Future research into this compound must include a thorough evaluation of its own toxicological properties and environmental fate. This includes assessing its persistence, bioaccumulation potential, and atmospheric characteristics to ensure its applications are developed in an environmentally responsible manner, particularly within the evolving regulatory landscape for per- and polyfluoroalkyl substances (PFAS).
Theoretical Advancements in Predicting Reactivity and Applications
Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of fluorinated compounds, including this compound. These methods can provide deep insights into reaction mechanisms and molecular properties, guiding experimental work and accelerating the discovery of new applications.
A key area of theoretical investigation is the nature of the carbon-iodine (C-I) bond. The reactivity of this compound in the novel chemistries described in section 10.1 is entirely dependent on the cleavage of this bond to form a radical. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energy (BDE) of the C-I bond. This information helps predict the conditions (e.g., light energy, temperature) required to initiate radical reactions and can explain the selectivity of different catalytic systems.
Furthermore, computational studies on related molecules like 1,1,1,2-tetrafluoroethane have been used to reveal its electronic properties and predict its dissociative pathways upon ionization. Similar theoretical models can be applied to this compound to:
Model its interaction with photocatalysts to elucidate the mechanism of single-electron transfer and subsequent radical formation.
Predict the regioselectivity and stereoselectivity of its radical addition to complex alkenes.
Simulate its atmospheric degradation pathways and estimate its environmental lifetime and GWP.
By providing a molecular-level understanding of its structure and reactivity, theoretical advancements can accelerate the rational design of new synthetic routes and the discovery of novel applications for this compound in advanced technologies.
Q & A
Q. What synthetic methodologies are effective for producing iodo-1,1,2,2-tetrafluoroethane, and how can purity be optimized?
this compound is synthesized via gas-phase reactions between hydrogen iodide (HI) and tetrafluoroethylene (C₂F₄). The reaction proceeds through a hydrogen atom transfer mechanism, yielding 1-iodo-1,1,2,2-tetrafluoroethane as a minor product alongside 1,1,2,2-tetrafluoroethane and iodine . Key parameters include:
- Temperature range : 176–222°C.
- Purification : Gas chromatography using a column coated with 1,1,3,5,7,8-hexachlorododecafluorooctane at −79°C to isolate the iodinated product .
- Purity optimization : Repeated fractional distillation under inert atmospheres minimizes iodine contamination. Purity >95% can be confirmed via GC-MS .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Infrared (IR) spectroscopy : Identifies C-F and C-I stretching vibrations (e.g., C-I stretches near 500–600 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (209.93 g/mol) and fragmentation patterns, such as loss of iodine (I⁻) .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves CF₂ and CF₃ environments, with chemical shifts sensitive to iodine substitution .
Advanced Research Questions
Q. How does the addition of iodine influence product distribution without altering the rate constant in its synthesis?
Experimental evidence shows that iodine addition reverses the dominance of 1,1,2,2-tetrafluoroethane and 1-iodo-1,1,2,2-tetrafluoroethane as products but does not affect the rate constant (k = 1.1 × 10⁸ L/mol·sec) . This suggests:
- Mechanistic pathway : The rate-determining step is hydrogen atom transfer from HI to C₂F₄, forming a CHF₂CF₂ radical intermediate. Iodine acts as a scavenger, shifting equilibrium toward the iodinated product via radical recombination .
- Kinetic analysis : Activation energy (20.5 ± 0.4 kcal/mol) is consistent with C-H bond dissociation in the intermediate, not iodine incorporation .
Q. How do halogen-bonding interactions enable co-crystal formation with 1,4-dicyanobutane?
In co-crystals of 1,2-dithis compound and 1,4-dicyanobutane, halogen bonding between iodine (σ-hole donor) and nitrile groups (N acceptors) drives assembly. Key findings include:
Q. What methodologies assess the environmental persistence and atmospheric impact of this compound?
- Lifetime estimation : Use gas-phase UV absorption cross-sections to calculate photolysis rates. Compare with analogous compounds like HCFC-124 (1,1,2,2-tetrafluoroethane), which has an atmospheric lifetime of 5.8 years .
- Global warming potential (GWP) : Calculate radiative efficiency and integrate over time (e.g., 20- or 100-year horizons) using IR data .
- Tropospheric degradation : Model reactions with OH radicals via computational chemistry (e.g., DFT for bond dissociation energies) .
Q. How can conflicting data on bond dissociation energies (BDEs) in intermediates be resolved?
Conflicting BDE values (e.g., C-H BDE in CHF₂CF₂ radical ≥49 kcal/mol vs. ethyl radical ~39 kcal/mol) arise from experimental vs. computational methods. Resolution strategies include:
- High-level computations : CCSD(T)/CBS benchmarks to validate DFT-derived BDEs .
- Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated reactants to refine transition-state models .
Q. What strategies isolate this compound from isomer mixtures?
- Chromatographic separation : Use preparative GC with polar stationary phases (e.g., polyethylene glycol) to resolve isomers like 1,1,1,2-tetrafluoroethane .
- Cryogenic distillation : Leverage boiling point differences (e.g., 53–55°C for the iodinated compound vs. −26°C for 1,1,1,2-tetrafluoroethane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
